4-(4-Phenoxyphenyl)butanoic acid
Overview
Description
4-(4-Phenoxyphenyl)butanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .
Synthesis Analysis
The synthesis of 4-(4-Phenoxyphenyl)butanoic acid involves several steps. In one method, phenol, sodium hydroxide, and water are combined in a flask and heated to 60°C for 2 hours . In another method, 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection, cooled to -78°C, and N-butyllithium is added .Molecular Structure Analysis
The InChI code for 4-(4-Phenoxyphenyl)butanoic acid is 1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) . The compound has a rotatable bond count of 6 .Physical And Chemical Properties Analysis
4-(4-Phenoxyphenyl)butanoic acid has a molecular weight of 256.30 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Properties
Organic Solvent-Free Synthesis : A study by Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This process involved demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).
Phloretic Acid for Polybenzoxazine : Another study by Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable building block for polybenzoxazine, highlighting its potential in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Medical and Biological Applications
Nimesulide Derivatives : A study by Dey et al. (2016) synthesized nimesulide derivatives, including 4-(4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid, and analyzed their structure through powder X-ray diffraction. The study provided insights into the nature of intermolecular interactions in these compounds (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Muscle Chloride Channel Conductance : Research by Carbonara et al. (2001) evaluated the effects of introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid on muscle chloride channel conductance in rat striated muscle (Carbonara, Fracchiolla, Loiodice, Tortorella, Conte-Camerino, De Luca, & Liantonio, 2001).
Environmental and Analytical Chemistry
Removal of Ortho Isomer : Fan (1990) described a process involving sulfonation for the successful removal of the undesired ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid, an important pharmaceutical intermediate (Fan, 1990).
Antimicrobial Activity of Derivatives : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid and demonstrated their good antimicrobial activity against various pathogens (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
properties
IUPAC Name |
4-(4-phenoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRFJSWHCNPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290087 | |
Record name | 4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxyphenyl)butanoic acid | |
CAS RN |
6958-94-7 | |
Record name | NSC66450 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-phenoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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